1-(Carboxymethyl)proline
Overview
Description
1-(Carboxymethyl)proline is an organic compound belonging to the class of proline derivatives It is characterized by the presence of a carboxymethyl group attached to the proline ring
Mechanism of Action
Target of Action
It is known that proline metabolism plays a significant role in various biological processes .
Mode of Action
For instance, the enzyme pyrroline-5-carboxylate reductase (PYCR), which is involved in proline biosynthesis, catalyzes the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate to proline .
Biochemical Pathways
1-(Carboxymethyl)proline may be involved in the proline metabolic cycle. Proline metabolism is central to the metabolic shift that occurs in cancer cells, and certain enzymes of proline metabolism have emerged as potential cancer therapy targets . The cycling of proline and Δ1-pyrroline-5-carboxylate through the proline cycle impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria .
Result of Action
It is known that proline and its derivatives play a significant role in various biological processes, including protein synthesis and cellular redox homeostasis .
Action Environment
It is known that environmental stress can result in an overproduction of proline in plants, which in turn imparts stress tolerance by maintaining cell turgor or osmotic balance, stabilizing membranes, and bringing concentrations of reactive oxygen species (ros) within normal ranges .
Biochemical Analysis
Biochemical Properties
1-(Carboxymethyl)proline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is involved in proline metabolism, a key pathway in the metabolic rewiring that sustains cell proliferation, survival, and metastatic spread . The proline biosynthetic enzyme, pyrroline-5-carboxylate reductase (PYCR), catalyzes the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate to proline . This suggests that this compound may interact with PYCR and other enzymes involved in proline metabolism.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not fully understood. Proline metabolism, which this compound is likely involved in, plays a significant role in cellular function. It impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria . Therefore, it’s plausible that this compound could influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its involvement in proline metabolism, it’s likely that it exerts its effects at the molecular level through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it may bind to enzymes like PYCR, influencing their activity and thus the metabolic pathways they are involved in .
Metabolic Pathways
This compound is likely involved in proline metabolism, a central pathway in cellular metabolism . This pathway involves several enzymes and cofactors, and impacts metabolic flux and metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)proline typically involves the coupling of engineered crotonases with an alkylmalonyl-CoA synthetase. This method enables the stereoselective preparation of 5- and 6-membered N-heterocycles functionalized with alkyl-substituted carboxymethyl side chains. The process starts from achiral alkyl-substituted malonic acids and L-amino acid semialdehydes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves biocatalytic routes using engineered enzymes to achieve high stereoselectivity and yield. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 1-(Carboxymethyl)proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxymethyl group to a hydroxymethyl group.
Substitution: The carboxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include oxo derivatives, hydroxymethyl derivatives, and various substituted proline derivatives.
Scientific Research Applications
1-(Carboxymethyl)proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral catalyst in asymmetric synthesis.
Biology: The compound is studied for its role in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antibiotics and other pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific functional properties
Comparison with Similar Compounds
L-Proline: A naturally occurring amino acid with similar structural features.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid.
Trans-4-hydroxy-L-proline: A component of mammalian collagen.
Uniqueness: 1-(Carboxymethyl)proline is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to participate in stereoselective synthesis and its role in antibiotic biosynthesis set it apart from other proline derivatives .
Properties
IUPAC Name |
1-(carboxymethyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-8-3-1-2-5(8)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIXWIPMALYWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668398 | |
Record name | 1-(Carboxymethyl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-40-4 | |
Record name | 2-Carboxy-1-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5626-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Carboxymethyl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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